3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid
Description
This compound features a seven-membered 1,4-diazepane ring linked to a pyrimidin-2-yl group substituted with a trifluoromethyl (-CF₃) group at position 3.
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)10-2-4-17-12(18-10)20-6-1-5-19(8-9-20)7-3-11(21)22/h2,4H,1,3,5-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHYQQHJHLYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC(=N2)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylpyrimidine intermediate. This intermediate can be synthesized through the reaction of trifluoromethylbenzene with pyridine under de-aromatization conditions . The resulting trifluoromethylpyrimidine is then reacted with a diazepane derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through distillation or recrystallization to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The pyrimidine ring can bind to various enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished from analogs by its pyrimidine core (vs. pyridine in analogs) and substituent positions. Pyrimidine’s two nitrogen atoms alter electronic distribution and hydrogen-bonding capacity compared to pyridine derivatives.
Physicochemical Properties
*Note: Target compound’s parameters are estimated based on structural analogs.
Functional Implications
Pyrimidine vs. The 4-(CF₃) substituent on pyrimidine may confer greater metabolic stability than pyridine-based analogs due to steric and electronic effects.
Chlorine Substituent (): The chloro group in the analog (CAS 1227954-72-4) increases molecular weight by ~34 g/mol and introduces a halogen bond donor, which could improve binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
- Molecular Formula : C₁₁H₁₄F₃N₃O₂
- Molecular Weight : 246.24 g/mol
- CAS Number : 238403-48-0
- IUPAC Name : 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid
Antibacterial Activity
Recent studies have demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. For example, derivatives of trifluoromethyl-pyrimidine have shown significant activity against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Compound 8 | 4.88 µg/mL | Bacillus mycoides, Escherichia coli, Candida albicans |
| Compound 7 | 44.4 µM (PACA2) | Human cancer cell lines |
| Doxorubicin | 52.1 µM (PACA2) | Reference drug |
These findings suggest that the trifluoromethyl group enhances the interaction of the compound with bacterial targets, leading to increased potency .
Anticancer Activity
The anticancer potential of 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid has been explored in various studies. Notably, it has been tested against several human cancer cell lines, demonstrating promising results.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 22.4 | [Doxorubicin: 52.1] |
| HCT116 | 17.8 | [Doxorubicin: 52.1] |
| HePG2 | 12.4 | [Doxorubicin: 52.1] |
The mechanism of action appears to involve the down-regulation of key genes associated with cancer progression, such as EGFR and KRAS in A549 cells, and TP53 in HCT116 cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Study on Antibacterial Properties :
- Study on Anticancer Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
